Cas no 2229257-77-4 (1,1,4-trifluorobutan-2-ol)

1,1,4-trifluorobutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1,1,4-trifluorobutan-2-ol
- SCHEMBL4710275
- EN300-1949669
- 2229257-77-4
-
- インチ: 1S/C4H7F3O/c5-2-1-3(8)4(6)7/h3-4,8H,1-2H2
- InChIKey: CZTBQMIHAIRSFR-UHFFFAOYSA-N
- ほほえんだ: FC(C(CCF)O)F
計算された属性
- せいみつぶんしりょう: 128.04489933g/mol
- どういたいしつりょう: 128.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 57.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 20.2Ų
1,1,4-trifluorobutan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949669-0.25g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1949669-0.1g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1949669-0.5g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1949669-2.5g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1949669-10.0g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-1949669-5g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1949669-10g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1949669-0.05g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1949669-1.0g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 1g |
$928.0 | 2023-05-31 | ||
Enamine | EN300-1949669-5.0g |
1,1,4-trifluorobutan-2-ol |
2229257-77-4 | 5g |
$2692.0 | 2023-05-31 |
1,1,4-trifluorobutan-2-ol 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
1,1,4-trifluorobutan-2-olに関する追加情報
Introduction to 1,1,4-trifluorobutan-2-ol (CAS No: 2229257-77-4)
1,1,4-trifluorobutan-2-ol, identified by its Chemical Abstracts Service (CAS) number 2229257-77-4, is a fluorinated alcohol that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to a class of fluorinated alcohols, which are known for their broad utility in synthetic chemistry, agrochemicals, and pharmaceutical intermediates. The presence of three fluorine atoms at specific positions in its molecular structure imparts distinct reactivity and stability, making it a valuable building block for further chemical transformations.
The molecular formula of 1,1,4-trifluorobutan-2-ol is C₄H₇FO₃, and its systematic name reflects its structural composition. The compound features a butane backbone with fluorine substituents at the 1st and 4th carbon positions and a hydroxyl group at the 2nd carbon. This arrangement results in a molecule that exhibits both alcohol-like properties and the influence of fluorine atoms, which can modulate electronic effects, solubility, and metabolic pathways. Such characteristics make it particularly interesting for researchers exploring novel synthetic routes and functional derivatives.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their enhanced bioavailability, metabolic stability, and binding affinity to biological targets. 1,1,4-trifluorobutan-2-ol has emerged as a key intermediate in the synthesis of various pharmacologically active molecules. Its role in constructing complex scaffolds has been leveraged in the development of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. The ability to introduce fluorine atoms into organic molecules is a well-established strategy to improve drug-like properties, and 1,1,4-trifluorobutan-2-ol provides a versatile platform for such modifications.
One of the most compelling aspects of 1,1,4-trifluorobutan-2-ol is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The compound can serve as a precursor for generating biaryl or heteroaryl structures through palladium-catalyzed reactions. These transformations are crucial for constructing intricate molecular architectures found in many contemporary pharmaceuticals. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence reaction outcomes, enabling chemists to fine-tune selectivity and yield in synthetic protocols.
The pharmacological relevance of 1,1,4-trifluorobutan-2-ol has been explored in several cutting-edge research studies. For instance, recent investigations have demonstrated its potential as a precursor for kinase inhibitors, which are vital in treating cancers and autoimmune diseases. By modifying the fluorinated alcohol scaffold, researchers have synthesized novel compounds that exhibit potent inhibitory activity against specific kinases while maintaining high selectivity. This underscores the importance of 1,1,4-trifluorobutan-2-ol as a starting material for drug discovery initiatives.
Another area where 1,1,4-trifluorobutan-2-ol has shown promise is in the development of agrochemicals. Fluorinated compounds often exhibit improved resistance to degradation and enhanced efficacy against pests and pathogens. Researchers have utilized derivatives of this alcohol to create next-generation pesticides that are more environmentally sustainable while maintaining high performance. The structural versatility of 1,1,4-trifluorobutan-2-ol allows for the introduction of additional functional groups that can fine-tune its interaction with biological targets in plants and microbes.
The synthesis of 1,1,4-trifluorobutan-2-ol itself presents an interesting challenge due to the need for precise control over fluorination reactions. Advanced synthetic methodologies such as electrophilic aromatic substitution or metal-catalyzed hydrogenation-fluorination have been employed to achieve high yields and purity. These techniques highlight the compound's significance as a target for process chemists aiming to develop efficient and scalable manufacturing processes for fluorinated chemicals.
In conclusion, 1 , 1 , 4 - trifluoro butan - 2 - ol ( CAS No : 2229257 - 77 - 4 ) represents a fascinating compound with diverse applications across multiple industries. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals and agrochemicals. As research continues to uncover new ways to leverage fluorinated compounds, 1 , 1 , 4 - trifluoro butan - 2 - ol is poised to remain at the forefront of chemical innovation.
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